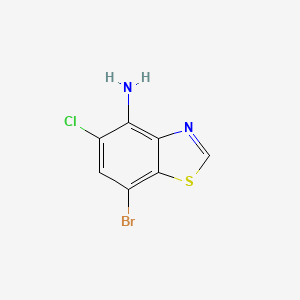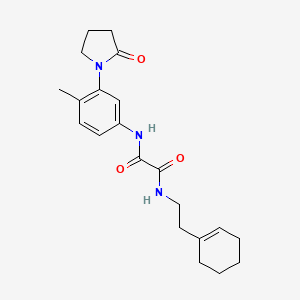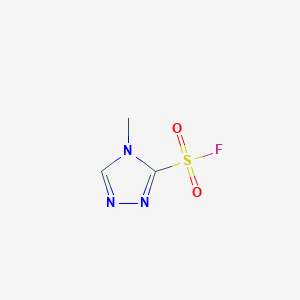![molecular formula C17H20N2O3 B2970481 N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide CAS No. 370843-56-4](/img/structure/B2970481.png)
N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide” is a chemical compound. It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The buyer assumes responsibility to confirm product identity and/or purity .
Molecular Structure Analysis
The linear formula of this compound is C13H17NO6 . It has a molecular weight of 283.284 . For a detailed molecular structure analysis, it would be best to refer to peer-reviewed papers or technical documents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Ghorab et al. (2017) focused on the synthesis of a new series of compounds related to N-(4-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}phenyl)acetamide, including 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamides. These compounds were evaluated for their antibacterial and antifungal activities against various microorganisms. The synthesized compounds showed significant antimicrobial activity, with certain compounds displaying higher activity compared to reference drugs. Molecular modeling within the active site of dihydropteroate synthase was also performed to understand the binding interactions (Ghorab et al., 2017).
Radiosynthesis for Metabolic Studies
Latli and Casida (1995) described the radiosynthesis of chloroacetanilide herbicides and dichloroacetamide safeners, which are essential for studying their metabolism and mode of action. The specific activities and yields achieved in these syntheses were crucial for metabolic studies, indicating the importance of such compounds in agricultural chemistry (Latli & Casida, 1995).
Structural and Molecular Docking Analysis
Sharma et al. (2018) conducted a study on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, synthesizing the compound and analyzing its structure. The anticancer activity was assessed through in silico modeling targeting the VEGFr receptor. The structural analysis, including X-ray crystallography, and the molecular docking study, provided insights into the compound's potential as an anticancer drug (Sharma et al., 2018).
Antioxidant Activity of Coordination Complexes
Chkirate et al. (2019) explored the synthesis and characterization of pyrazole-acetamide derivatives and their Co(II) and Cu(II) coordination complexes. The study focused on the effect of hydrogen bonding in the self-assembly process and evaluated the antioxidant activity of these compounds. The ligands and their complexes showed significant antioxidant activity, highlighting their potential in medicinal chemistry (Chkirate et al., 2019).
Protective Effects in Agriculture
Tseng and Li (1984) investigated mefluidide, a compound structurally related to this compound, for its ability to protect chilling-sensitive plants from chilling injury. The study demonstrated the potential agricultural applications of such compounds in enhancing plant resistance to temperature stress (Tseng & Li, 1984).
Safety and Hazards
Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For detailed safety and hazards information, it would be best to refer to the Material Safety Data Sheet (MSDS) of the compound .
Mecanismo De Acción
LAAs are often used in drug design to improve the bioavailability of drugs . They can provide steric protection from enzymatic degradation, increase lipophilicity, and enhance passive membrane diffusion .
The compound also contains a dimedone moiety, which is a cyclic diketone. Dimedone and its derivatives have been used in various chemical reactions, including as a reactant to synthesize cross-azo compounds and cathepsin B cleavable dipeptide linker .
Propiedades
IUPAC Name |
N-[4-[(2-hydroxy-4,4-dimethyl-6-oxocyclohexen-1-yl)methylideneamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(20)19-13-6-4-12(5-7-13)18-10-14-15(21)8-17(2,3)9-16(14)22/h4-7,10,21H,8-9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQSXPDCGKOYAPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=C(CC(CC2=O)(C)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 4-[(3-fluorophenyl)carbamoyl]-5-methyl-1,2-oxazole-3-carboxylate](/img/structure/B2970398.png)

![2-(8-benzyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-3-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2970400.png)



![N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzamide](/img/structure/B2970409.png)
![O-[(2R,4R)-2-methylpiperidin-4-yl]hydroxylamine](/img/structure/B2970412.png)
![N-(4-bromophenyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B2970413.png)
![3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid](/img/structure/B2970415.png)
![6-[2-(Azepan-1-yl)-2-oxoethyl]-3-(3-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2970417.png)
![N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2970419.png)
![N-(3-chloro-4-fluorophenyl)-2-(10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2970420.png)
![4-phenyl-3-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-5-(propylsulfanyl)-4H-1,2,4-triazole](/img/structure/B2970421.png)